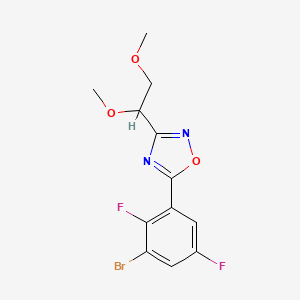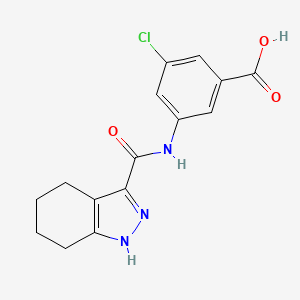![molecular formula C14H17N5O B7450074 1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea, commonly known as CPI-455, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. In recent years, CPI-455 has gained significant attention from researchers due to its promising results in preclinical studies.
Wirkmechanismus
CPI-455 selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of oncogenes. This results in the downregulation of several genes involved in cancer cell survival and proliferation, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
CPI-455 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and small cell lung cancer. In addition, CPI-455 has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential combination therapy option.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPI-455 is its selectivity for BET proteins, which reduces the risk of off-target effects. However, CPI-455 has limited solubility in water, which can make its administration in vivo challenging. In addition, CPI-455 has not yet been tested in clinical trials, and its long-term safety and efficacy are still unknown.
Zukünftige Richtungen
Several future directions for CPI-455 research include:
1. Investigating the efficacy of CPI-455 in combination with other chemotherapy agents.
2. Developing more water-soluble formulations of CPI-455 for in vivo administration.
3. Conducting clinical trials to evaluate the safety and efficacy of CPI-455 in cancer patients.
4. Studying the potential of CPI-455 as a treatment for other diseases, such as inflammatory disorders.
5. Investigating the role of BET proteins in cancer biology and identifying other potential targets for BET protein inhibition.
Conclusion:
In conclusion, CPI-455 is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Its selective inhibition of BET proteins makes it a potential combination therapy option, and future research may reveal its efficacy in clinical trials. While CPI-455 has limitations, further investigation into its biochemical and physiological effects may lead to the development of more effective cancer treatments.
Synthesemethoden
The synthesis of CPI-455 involves a multi-step process that starts with the reaction of 6-cyclopropylpyridine-2-carboxylic acid with thionyl chloride and then with ethylenediamine. The resulting compound is then reacted with 4-chloro-1H-pyrazole to produce CPI-455.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that CPI-455 inhibits the activity of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in various types of cancer, and their inhibition has been shown to induce cell death and suppress tumor growth.
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(15-7-6-10-8-16-17-9-10)19-13-3-1-2-12(18-13)11-4-5-11/h1-3,8-9,11H,4-7H2,(H,16,17)(H2,15,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSFYSVAHGFWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)NC(=O)NCCC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7450009.png)
![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)
![4-(Imidazol-1-ylmethyl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7450025.png)

![7-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B7450036.png)
![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)

![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
